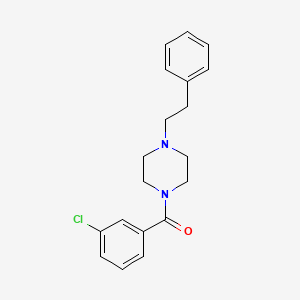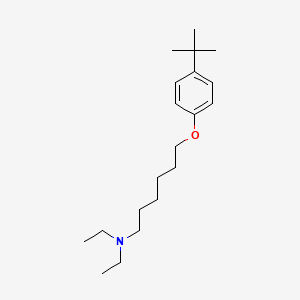![molecular formula C22H28ClNO2 B4892135 [4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4892135.png)
[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline solid that is commonly used in scientific research for its various properties.
Mecanismo De Acción
The mechanism of action of [4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol is not fully understood. However, it has been found to act as a selective antagonist of the α7-nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including inflammation, pain, anxiety, and depression.
Biochemical and Physiological Effects
[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to reduce pain by inhibiting the transmission of pain signals in the spinal cord. The compound has also been found to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol in lab experiments is its anti-inflammatory properties. This makes it useful in studying the role of inflammation in various diseases. Additionally, its analgesic properties make it useful in studying pain. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of [4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol. One direction is to further investigate its mechanism of action and its role in various physiological processes. Additionally, it may be useful to study the compound's potential in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Furthermore, the development of more soluble analogs of the compound may improve its usefulness in lab experiments.
Métodos De Síntesis
The synthesis of [4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol involves several steps. The first step involves the reaction of 2-chlorobenzyl chloride with 4-ethoxybenzylamine to produce 4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)piperidine. This intermediate is then reduced using sodium borohydride to produce [4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol.
Aplicaciones Científicas De Investigación
[4-(2-chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol has several scientific research applications. It has been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. Additionally, it has been found to have analgesic properties and has been used in the treatment of pain. The compound has also been used in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO2/c1-2-26-20-9-7-18(8-10-20)16-24-13-11-22(17-25,12-14-24)15-19-5-3-4-6-21(19)23/h3-10,25H,2,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMVGRAHPMRQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)(CC3=CC=CC=C3Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)-1-(4-ethoxybenzyl)-4-piperidinyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)



![[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile](/img/structure/B4892133.png)
![1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride](/img/structure/B4892138.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4892146.png)
![2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4892161.png)